molecular formula C24H18O3 B11380800 6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11380800
M. Wt: 354.4 g/mol
InChI Key: ZFGZWFFJUWGZNP-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative structurally derived from psoralen (7H-furo[3,2-g]chromen-7-one), a natural product with well-documented pharmacological activities . The compound features a fused furochromenone core modified with substituents at positions 3, 5, and 6:

  • Position 3: A 2-naphthyl group, providing a bulky aromatic moiety.
  • Position 5: A methyl group.
  • Position 6: An ethyl group.

Properties

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

6-ethyl-5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H18O3/c1-3-18-14(2)19-11-20-21(13-26-22(20)12-23(19)27-24(18)25)17-9-8-15-6-4-5-7-16(15)10-17/h4-13H,3H2,1-2H3

InChI Key

ZFGZWFFJUWGZNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions may result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of furanocoumarins are highly dependent on substituent positions and functional groups. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
Target Compound 3-(2-naphthyl), 5-methyl, 6-ethyl C₂₆H₂₀O₃ High lipophilicity; potential MDR inhibition*
6-Butyl-5-Methyl-3-Phenyl 3-phenyl, 5-methyl, 6-butyl C₂₂H₂₀O₃ Moderate ABCG2 inhibition; IC₅₀ = 1.2 µM
5-Methyl-3-Phenyl-6-Propyl 3-phenyl, 5-methyl, 6-propyl C₂₁H₁₈O₃ Enhanced cytotoxicity in HCT-116 cells
Psoralen (Parent Compound) Unsubstituted core C₁₁H₆O₃ Immunoproteasome inhibition (β5i IC₅₀ = 8 µM)
PFC (Phenylfurocoumarin Derivative) 3-(3,4-dimethoxyphenyl), 9-substituents C₂₄H₂₂O₆ ABCG2 inhibition; reverses irinotecan resistance

*Inferred from structural similarity to PFC .

  • Phenyl (6-Butyl-5-Methyl-3-Phenyl): Less bulky, with reduced steric hindrance but lower lipophilicity (clogP = 4.2 vs. ~5.5 for naphthyl derivatives) . 3,4-Dimethoxyphenyl (PFC): Methoxy groups improve solubility and hydrogen-bonding capacity, critical for ABCG2 inhibition .
  • Positions 5 and 6 :

    • Alkyl groups (methyl, ethyl, propyl, butyl) enhance metabolic stability. Longer chains (e.g., butyl) may reduce solubility but improve membrane partitioning .

Physicochemical Properties

Property Target Compound 6-Butyl-5-Methyl-3-Phenyl Psoralen
Molecular Weight 380.44 g/mol 332.39 g/mol 186.16 g/mol
clogP* ~5.5 4.2 1.9
Water Solubility Low Moderate High
Aromatic Surface Area 210 Ų 150 Ų 90 Ų

*Calculated using fragment-based methods.

Biological Activity

6-Ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a compound belonging to the class of furocoumarins, which are known for a variety of biological activities. This article explores the biological activity of this compound, including its effects on melanogenesis, potential therapeutic applications, and underlying mechanisms.

  • Chemical Formula : C25H20O4
  • IUPAC Name : this compound
  • Molecular Weight : 396.43 g/mol

Biological Activity Overview

Research indicates that furocoumarins exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and skin-related effects. Notably, compounds in this class have been studied for their role in promoting melanogenesis, which is the process of melanin production in skin cells.

Melanogenic Activity

Recent studies have demonstrated that derivatives of furocoumarins can significantly enhance melanogenesis. The compound this compound has shown promising results in increasing melanin synthesis in B16 melanoma cells.

  • Gene Expression : The compound promotes the expression of melanogenesis-related genes such as MITF (Microphthalmia-associated transcription factor) and TYR (Tyrosinase) in a concentration-dependent manner. This was evidenced by increased mRNA levels following treatment with the compound.
  • Signaling Pathways : It activates the p38 MAPK signaling pathway, which is crucial for melanocyte function and melanin production. The activation leads to enhanced phosphorylation of p38 MAPK, facilitating downstream effects on gene expression related to pigmentation.

Case Studies and Research Findings

A study conducted on various furocoumarin derivatives highlighted that compounds similar to this compound exhibited significant anti-vitiligo activity. The following table summarizes key findings from recent research:

CompoundMelanogenic Activity (%)Mechanism of Action
6-Ethyl-5-methyl-3-(2-naphthyl)191.2%Upregulation of MITF and TYR
8-MOP (Positive Control)148.4%Direct stimulation of melanocytes
Halogenated DerivativesVariesEnhanced activity via EWG effects

Safety and Cytotoxicity

In vitro studies assessing cytotoxicity revealed that this compound exhibited low toxicity at concentrations up to 50 µM. Morphological assessments indicated no significant abnormalities in treated cells compared to controls.

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